molecular formula C12H16F3N3 B7567706 N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine

N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B7567706
M. Wt: 259.27 g/mol
InChI Key: ZSYOZMPDBWGNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine (CTP) is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CTP belongs to the pyrimidine class of compounds and has a molecular weight of 297.36 g/mol.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is not fully understood, but it is believed to act on various cellular pathways to exert its therapeutic effects. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to modulate the activity of several enzymes and receptors, including the MAPK pathway, COX-2, and NMDA receptors.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects. In animal models, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has also been shown to have a neuroprotective effect and may be useful in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is its high potency and selectivity. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine. One potential application of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is in the treatment of cancer. Further research is needed to determine the optimal dosage and administration route for N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in cancer patients. Another potential application of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future studies should focus on the mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in these disorders and its potential therapeutic effects. Additionally, research should be conducted to optimize the synthesis method of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine and to develop more efficient administration methods. Overall, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
In conclusion, N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine is straightforward, and it has been extensively studied for its efficacy in treating various diseases. Further research is needed to fully understand the mechanism of action of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with cycloheptylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been reported in several scientific journals, and the method has been optimized for large-scale production.

Scientific Research Applications

N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. Several research studies have demonstrated the efficacy of N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine in treating various diseases, including cancer, inflammation, and neurological disorders. N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

properties

IUPAC Name

N-cycloheptyl-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c13-12(14,15)10-7-8-16-11(18-10)17-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYOZMPDBWGNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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